Authored for Researchers, Scientists, and Drug Development Professionals
Authored for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to DO3A tert-Butyl Ester
Introduction
DO3A tert-butyl ester, also known as Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7-triacetate, is a key macrocyclic chelating agent precursor. Its structure is based on a cyclen (1,4,7,10-tetraazacyclododecane) ring, with three of the four nitrogen atoms functionalized with tert-butyl acetate (B1210297) groups. The remaining secondary amine serves as a reactive site for further conjugation. The tert-butyl ester groups act as protecting groups for the carboxylic acids, which, after deprotection, are responsible for coordinating with metal ions. This feature makes DO3A tert-butyl ester a critical building block in the synthesis of custom chelators for various applications in medicine and biotechnology.
Primarily, DO3A-derived ligands are used to chelate lanthanide ions (like Gadolinium, Gd³⁺) for Magnetic Resonance Imaging (MRI) contrast agents and radionuclides (such as ⁶⁸Ga, ¹⁷⁷Lu, ¹¹¹In, ⁹⁰Y) for applications in nuclear medicine, including Positron Emission Tomography (PET), Single Photon Emission Computed Tomography (SPECT), and radiotherapy.[1][2] The ability to attach a targeting moiety to the fourth nitrogen atom allows for the development of targeted imaging agents and radiopharmaceuticals that can selectively accumulate in specific tissues or cell types, such as tumors.[3]
This document provides a comprehensive overview of the chemical structure, properties, and common experimental protocols related to DO3A tert-butyl ester.
Chemical Structure and Identification
The molecular structure of DO3A tert-butyl ester consists of a twelve-membered tetraaza macrocycle with three pendant arms terminating in tert-butyl ester groups.
Caption: Chemical Structure of DO3A tert-Butyl Ester.
Table 1: Chemical Identification
| Identifier | Value |
| CAS Number | 122555-91-3[4][5][6][7][8][9][10] |
| Molecular Formula | C₂₆H₅₀N₄O₆[4][5][6][7][8][9][10] |
| Molecular Weight | 514.70 g/mol [4][5][7][8][9][11] |
| IUPAC Name | tert-butyl 2,2',2''-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate |
| Synonyms | DO3A tert-butyl, DO3A-t-Bu-ester, Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7-triacetate[7][9][12][13] |
| InChI Key | NMHVTLJFPDOJOD-UHFFFAOYSA-N[6][7] |
| SMILES | CC(C)(C)OC(=O)CN1CCN(CC(=O)OC(C)(C)C)CCNCCN(CC(=O)OC(C)(C)C)CC1[7][9] |
Physicochemical and Computed Properties
DO3A tert-butyl ester is typically supplied as a solid, ranging in appearance from white to off-white or pale brown.[5][8][13] It is stable under recommended storage conditions.
Table 2: Physicochemical Properties
| Property | Value |
| Physical Form | Solid, Powder[5][7][8] |
| Appearance | White to yellow; Off-white to pale brown solid[8][13] |
| Purity | ≥98%[5][7][8][9] |
| Melting Point | 181-183°C[5] |
| Solubility | DMSO: ≥ 2.08 mg/mL (4.04 mM)[4]; also soluble in corn oil and formulations with SBE-β-CD.[4][14] A high solubility of 125 mg/mL (242.86 mM) in DMSO with sonication has also been reported.[11] |
| Storage (Solid) | Long-term at 2-8°C[5]; Dry, dark, and at -20°C for 1 year[7]; Powder at -20°C for 3 years, or at 4°C for 2 years.[8] |
| Storage (Solution) | In solvent at -80°C for 2 years, or at -20°C for 1 year.[8][14] |
Table 3: Computed Properties
| Property | Value |
| Topological Polar Surface Area (TPSA) | 100.65 Ų[9] |
| LogP | 1.5207[9] |
| Hydrogen Bond Donors | 1[6][9] |
| Hydrogen Bond Acceptors | 10[6][9] |
| Rotatable Bonds | 6-12[6][9] |
Experimental Protocols
Synthesis of DO3A tert-Butyl Ester
The most common method for synthesizing DO3A tert-butyl ester is the tris-alkylation of 1,4,7,10-tetraazacyclododecane (B123705) (cyclen) with tert-butyl bromoacetate (B1195939).[15][16] The reaction is typically performed in an organic solvent in the presence of a weak base to neutralize the hydrobromic acid formed.
Caption: General workflow for the synthesis of DO3A tert-butyl ester.
Detailed Protocol:
This protocol is a synthesized representation based on literature procedures and should be adapted and optimized for specific laboratory conditions.[15][16]
-
Reagent Preparation: In a reaction vessel, suspend 1,4,7,10-tetraazacyclododecane (1 eq.) and sodium acetate (3.3 eq.) in dimethylacetamide (DMAC).
-
Reaction Initiation: Cool the suspension to approximately 10-15°C under an inert atmosphere.
-
Alkylation: Slowly add a solution of tert-butyl bromoacetate (3.3 eq.) in DMAC to the cooled suspension over 2-3 hours, maintaining the temperature between 10-15°C.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature (e.g., 25°C) and stir for 24-48 hours until the reaction is complete (monitored by TLC or LC-MS).
-
Product Isolation: Pour the reaction mixture into a large volume of water. Add solid potassium bicarbonate portionwise until the product precipitates as a white solid.
-
Purification:
-
Collect the precipitate by filtration.
-
Dissolve the crude solid in an organic solvent such as chloroform (B151607) or dichloromethane (B109758).
-
Wash the organic layer with water to remove inorganic salts.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and concentrate under reduced pressure to yield DO3A tert-butyl ester. The product can be obtained as a free base, which may solidify upon storage, or as a hydrobromide salt, which is noted to be more stable for long-term storage.[15][16]
-
Deprotection and Chelation Workflow
DO3A tert-butyl ester serves as a protected precursor. To become an active chelator, the tert-butyl ester groups must be removed to reveal the carboxylic acids. This is typically achieved under acidic conditions. The resulting DO3A ligand can then be complexed with a metal ion of interest.
Caption: Workflow for deprotection and metal complexation.
Detailed Protocol for Deprotection and Gadolinium (Gd³⁺) Chelation:
This protocol is a general representation and may require optimization for specific DO3A-conjugated molecules.[17]
-
Deprotection: Dissolve the DO3A tert-butyl ester derivative in a suitable solvent like dichloromethane (DCM). Add trifluoroacetic acid (TFA) and stir the mixture at room temperature for several hours until deprotection is complete.
-
Solvent Removal: Remove the solvent and excess acid under reduced pressure.
-
Chelation:
-
Dissolve the resulting crude DO3A-ligand in water or a suitable buffer.
-
Adjust the pH of the solution to 5.5-6.5 using a base such as ammonium (B1175870) hydroxide (B78521) or sodium acetate.
-
Add an aqueous solution of a gadolinium salt (e.g., GdCl₃·6H₂O, 1.1 eq.).
-
Heat the reaction mixture (e.g., at 80-100°C) for several hours, monitoring the complexation.
-
-
Purification: The final Gd-DO3A complex can be purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).
Applications in Research and Drug Development
The primary utility of DO3A tert-butyl ester lies in its role as a versatile intermediate for creating bifunctional chelators.[2] The available secondary amine on the cyclen ring allows for the covalent attachment of a wide range of molecules without compromising the chelating properties of the macrocycle after deprotection.
Key Application Areas:
-
MRI Contrast Agents: After deprotection and complexation with Gd³⁺, the resulting chelate can be conjugated to targeting vectors (peptides, antibodies, small molecules) to create targeted MRI contrast agents that enhance the signal in specific tissues.[3][17]
-
Radiopharmaceuticals: The deprotected DO3A ligand can chelate various radioisotopes for diagnostic imaging (e.g., ⁶⁸Ga for PET) or for targeted radionuclide therapy (e.g., ¹⁷⁷Lu, ⁹⁰Y).[1] The bifunctional nature allows these radiometal complexes to be directed to cancer cells or other pathological sites.
-
Fluorescence Imaging: While less common, DO3A-derived ligands can also chelate luminescent lanthanide ions like Europium (Eu³⁺) or Terbium (Tb³⁺) for use in time-resolved fluorescence applications.[6]
The modular synthesis approach, enabled by intermediates like DO3A tert-butyl ester, is a cornerstone of modern diagnostic and therapeutic agent development.[3] It allows for the systematic modification of targeting moieties, linkers, and chelators to optimize the pharmacokinetic and pharmacodynamic properties of the final conjugate.
References
- 1. Synthesis and Structural Characterization of Complexes of a DO3A-Conjugated Triphenylphosphonium Cation with Diagnostically Important Metal Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of functionalised HP-DO3A chelating agents for conjugation to biomolecules - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. "Synthesis of Modular DO3A-Based High-Relaxivity Contrast Agents for MR" by Dana Qiang Murphy Soika [repository.rit.edu]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. 122555-91-3 Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7-triacetate AKSci Z5623 [aksci.com]
- 6. DO3A tert-Butyl ester | Esters | Ambeed.com [ambeed.com]
- 7. xcessbio.com [xcessbio.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. chemscene.com [chemscene.com]
- 10. precisepeg.com [precisepeg.com]
- 11. DO3A tert-Butyl ester | TargetMol [targetmol.com]
- 12. Tri-tert-butyl 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetate | C26H50N4O6 | CID 11237632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. make-chem.com [make-chem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. WO2021116165A1 - Manufacturing of protected do3a - Google Patents [patents.google.com]
- 16. On the Synthesis of 1,4,7-Tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, Synthesis, and Evaluation of 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic Acid-Derived, Redox-Sensitive Contrast Agents for Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
